N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzofuran ring and a benzo[d][1,3]dioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of the compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound interacts with its targets (DAT, NET, and SERT) as a substrate-type releaser . This means that it enters the neuron via these transporters and triggers the release of neurotransmitters into the synaptic cleft. This action is similar to the effects produced by known controlled drugs like amphetamines and ecstasy .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the neurotransmitters dopamine, norepinephrine, and serotonin . By inducing the release of these neurotransmitters, it can significantly alter neuronal signaling and lead to various downstream effects, including changes in mood, cognition, and behavior.
Result of Action
The action of this compound at the molecular and cellular level results in increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This can lead to a range of effects, including stimulation, euphoria, and potentially hallucinations . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, individual factors, including a person’s genetic makeup, overall health, and use of other substances, can also influence the compound’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Alkylation: The benzofuran derivative is then alkylated using a propyl halide under basic conditions to introduce the propan-2-yl group.
Formation of Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring can be constructed through a cyclization reaction involving catechol and a suitable dihalide.
Amidation: Finally, the benzofuran and benzo[d][1,3]dioxole intermediates are coupled through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anti-tumor, antibacterial, and antiviral activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-bromo-1-benzofuran-2-yl derivatives have shown similar biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as psoralen, have been studied for their therapeutic potential.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(8-15-9-13-4-2-3-5-16(13)24-15)20-19(21)14-6-7-17-18(10-14)23-11-22-17/h2-7,9-10,12H,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWQHDJSDXOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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